molecular formula C27H27N3O6 B4034503 dipropyl 4,4'-[2,6-pyridinediylbis(carbonylimino)]dibenzoate

dipropyl 4,4'-[2,6-pyridinediylbis(carbonylimino)]dibenzoate

Cat. No.: B4034503
M. Wt: 489.5 g/mol
InChI Key: OXOPHIFIBWSUQW-UHFFFAOYSA-N
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Description

Dipropyl 4,4’-[2,6-pyridinediylbis(carbonylimino)]dibenzoate is a chemical compound with the molecular formula C27H27N3O6 . It has an average mass of 489.520 Da and a monoisotopic mass of 489.189972 Da .

Scientific Research Applications

Mesogenic Properties in Palladium Complexes

Dipropyl 4,4'-[2,6-pyridinediylbis(carbonylimino)]dibenzoate derivatives have been explored in mesogenic palladium complexes with pincer ligands derived from dipicolinic acid. These complexes exhibit thermotropic mesomorphism, displaying columnar phases in certain conditions, and are significant for their mesomorphic behavior and potential applications in materials science (Espinet, Garcia-Orodea, & Miguel, 2000).

Effects in Thermally Rearranged Polybenzoxazole

In the field of polymer science, the thermal rearrangement of hydroxyl-containing polyimides into polybenzoxazole involves compounds related to this compound. This process is crucial for developing thermally rearranged polymer membranes, which have significant implications in gas transport and material properties (Han et al., 2010).

Supramolecular H-Bonded Liquid Crystal Complexes

Research into supramolecular H-bonded liquid crystal complexes based on dipyridine derivatives, which are structurally similar to this compound, has revealed insights into thermal and optical behaviors of these materials. This area is particularly relevant for applications in advanced optical materials and liquid crystal technology (Nafee, Ahmed, & Hagar, 2020).

Applications in Antimicrobial Studies

In the medical and pharmaceutical field, derivatives of this compound have been synthesized and examined for their antimicrobial activity. This research is crucial for developing new antimicrobial agents and understanding the interaction of these compounds with microbial organisms (Padalkar et al., 2014).

Photophysical and Sensory Applications

The study of fluorescent probes based on derivatives similar to this compound, featuring aggregation-enhanced emission, demonstrates their potential for real-time monitoring of low carbon dioxide levels. These probes are significant for environmental monitoring and could have applications in biological and medical fields (Wang et al., 2015).

Properties

IUPAC Name

propyl 4-[[6-[(4-propoxycarbonylphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-3-16-35-26(33)18-8-12-20(13-9-18)28-24(31)22-6-5-7-23(30-22)25(32)29-21-14-10-19(11-15-21)27(34)36-17-4-2/h5-15H,3-4,16-17H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOPHIFIBWSUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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